N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide
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Overview
Description
This compound is a derivative of furan/thiophene-2-carboxamide . Furan and thiophene carboxamide derivatives are an important class of heterocyclic organic compounds . They have a wide range of biological and medicinal activities such as neuroprotective, antioxidant, anticancer, antifungal, antitumor, antibacterial, antitubercular, analgesic and/or diuretic, potential HLGP, HIV-1 and renin inhibitor, cytotoxic, and brain-penetrant inhibitors of trypanosoma brucei .
Synthesis Analysis
Furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . The chemical structures were confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Molecular Structure Analysis
The molecular structure of the compound was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis
The compound was prepared from acyl chlorides and heterocyclic amine derivatives . The chemical reactions involved in the synthesis were confirmed using different spectroscopic methods .Physical and Chemical Properties Analysis
The compound is a white solid . The yield was 66%, and the melting point was 106–109 °C . The elemental analysis for C10H9NO2S was calculated as C, 57.96; H, 4.38; N, 6.76; S, 15.47 and found as C, 57.98; H, 4.35; N, 6.73.12; S, 15.43 .Scientific Research Applications
Antiprotozoal Agents
The compound has been studied as part of a class of novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, which are potent antiprotozoal agents. These compounds have shown strong DNA affinities and excellent in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, indicating their potential as treatments for trypanosomal and malaria infections (Ismail et al., 2004).
C-H Bond Activation/Borylation
Research into the C-H bond activation and borylation of furans and thiophenes catalyzed by half-sandwich iron N-heterocyclic carbene complexes has provided insights into the synthesis of aryl complexes. These findings contribute to the understanding of dehydrogenative coupling processes, potentially impacting synthetic chemistry and material science applications (Hatanaka et al., 2010).
Chemoselective Protection
The chemoselective protection of heteroaromatic aldehydes, including furan- and thiophene-2-carboxaldehydes, showcases the compound's relevance in organic synthesis. This method allows for the selective protection and functionalization of these aldehydes, useful in the preparation of various heteroaromatic compounds (Carpenter & Chadwick, 1985).
Synthesis and Reactivity
The synthesis and electrophilic substitution reactions of compounds related to N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide have been explored, revealing pathways for generating various functionalized materials. These studies offer valuable insights into the reactivity and potential applications of such compounds in medicinal chemistry and materials science (Aleksandrov & El’chaninov, 2017).
Antimicrobial and Nematicidal Activity
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and nematicidal activities. These findings highlight the potential of such compounds in developing new antimicrobial agents and pesticides, reflecting their broad applicability in pharmacology and agronomy (Reddy et al., 2010).
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. It is known that thiophene-based compounds, which this compound belongs to, have a wide range of therapeutic properties and diverse applications in medicinal chemistry .
Mode of Action
Thiophene-based compounds are known to interact with various biological targets, leading to a variety of physiological effects .
Biochemical Pathways
Thiophene-based compounds are known to modulate a variety of biochemical pathways, leading to their diverse pharmacological properties .
Result of Action
Thiophene-based compounds are known to exhibit a variety of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4S/c23-19(16-7-4-10-25-16)18-9-8-14(27-18)12-21-20(24)15-11-17(26-22-15)13-5-2-1-3-6-13/h1-11H,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDDSWKGBXOPIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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